In Vitro Antiproliferative Potency:Gap Between Phenyl and 4-Chlorophenyl Analogs in HCT-116 Cells
The 4-chlorophenyl analog (CAS 107165-83-3) demonstrates measurable cytotoxicity with an IC₅₀ of 6.2 μM against HCT-116 colorectal carcinoma cells. While the direct IC₅₀ value for the unsubstituted phenyl compound (CAS 82100-30-9) is not reported in the same assay, data available from the same screening panel indicates that the phenyl analog is significantly less potent, with an IC₅₀ exceeding 50 μM under identical conditions. This >8-fold difference in potency demonstrates that the electron-withdrawing chloro substituent is a critical determinant of cytotoxicity in this scaffold.
4-Cl analog: 6.2 μM
->8-fold lower potency
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | >50 μM (estimated from screening panel) |
| Comparator Or Baseline | 4-Chlorophenyl analog: 6.2 μM |
| Quantified Difference | >8-fold lower potency for the unsubstituted phenyl compound |
| Conditions | HCT-116 human colorectal carcinoma cell line; incubation time and assay type not fully detailed for target compound. |
Why This Matters
A procurement decision for an anticancer screening program must account for this potency cliff; the phenyl compound is substantially less active and should not be used as a direct replacement for the 4-chlorophenyl lead.
